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Executive Summary

Polybromo-1 (PBRML1), a key component of the Polybromo-associated BRG1/BRM-associated
factor (PBAF) chromatin remodeling complex, is the second most frequently mutated gene in
clear cell renal cell carcinoma (ccRCC), following von Hippel-Lindau (VHL). Its role as a tumor
suppressor is underscored by the prevalence of inactivating mutations, which are found in
approximately 40% of ccRCC cases. The loss of PBRML1 function profoundly impacts the
cellular landscape of renal cancer, driving tumorigenesis through multiple avenues. This
technical guide provides an in-depth exploration of the molecular functions of PBRM1, the
consequences of its loss in ccRCC, and the intricate signaling pathways it governs. We present
a synthesis of current research, including quantitative data, detailed experimental protocols,
and visual representations of key molecular interactions and workflows to serve as a
comprehensive resource for researchers and drug development professionals in the field of
renal oncology.

PBRM1 and the PBAF Chromatin Remodeling
Complex

PBRML1, also known as BAF180, is a defining subunit of the PBAF complex, a variant of the
SWI/SNF chromatin remodeling family.[1] The PBAF complex utilizes the energy from ATP
hydrolysis to modulate nucleosome positioning, thereby regulating gene expression. PBRM1

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b12390766?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4968166/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

contains six bromodomains, which recognize and bind to acetylated lysine residues on histone
tails, targeting the PBAF complex to specific genomic loci.[2]

The core components of the PBAF complex include the ATPase subunits SMARCA4 (BRG1) or
SMARCAZ2 (BRM), and several other accessory subunits. The loss of PBRM1 can impact the
integrity and targeting of the PBAF complex. In PBRM1-deficient ccRCC, the PBAF complex
can be mistargeted to new genomic locations, leading to aberrant gene expression.[3]

Quantitative Data on PBRM1 in ccRCC

The high frequency of PBRM1 mutations in ccRCC underscores its critical role in the
pathogenesis of this disease. The majority of these mutations are truncating, leading to a loss
of protein function.

Parameter Value Reference
Mutation Frequency in ccRCC ~40% [4]

PBRM1 Mutation Type in Predominantly truncating 5]

ccRCC mutations

Co-mutation with VHL Frequent [1]

The mutational status of PBRM1 has also been investigated as a predictive biomarker for
response to immunotherapy in ccRCC, with some studies suggesting a correlation with clinical
benefit.

Clinical Trial Therapy Finding Reference

PBRM1 mutations
may be associated

CheckMate 025 Nivolumab (anti-PD-1)  with improved [61[71181[9]
response to

nivolumab.

Signaling Pathways Regulated by PBRM1
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The loss of PBRML1 function in ccRCC leads to the dysregulation of several critical signaling
pathways that contribute to tumor growth, proliferation, and survival.

Hypoxia Inducible Factor (HIF) Pathway

In the context of VHL loss, a hallmark of ccRCC, the HIF transcription factors are constitutively
active. PBRM1 plays a complex role in modulating the HIF response. PBRM1 can directly bind
to HIF-1a mRNA and, in cooperation with the m6A reader protein YTHDF2, control its
translation.[10][11][12][13][14] The loss of PBRM1 can therefore impact the levels of HIF-1a
protein, influencing the cellular response to hypoxia.
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PBRM1-mediated regulation of HIF-1a translation.

NF-kB Signaling Pathway

Loss of PBRML1 can lead to the redistribution of the PBAF complex to distal enhancer regions
containing NF-kB binding motifs. This aberrant targeting results in the activation of the NF-kB
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signaling pathway, which is known to promote inflammation, cell survival, and tumorigenesis.[3]
[15][16][17]
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Activation of NF-kB signaling upon PBRM1 loss.

PIBK/AKT/ImTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and
metabolism. While the precise mechanisms are still under investigation, evidence suggests that
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PBRM1 loss can lead to the activation of this pathway, contributing to ccRCC progression. This
may occur through indirect mechanisms involving the regulation of upstream signaling
components or through crosstalk with other pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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